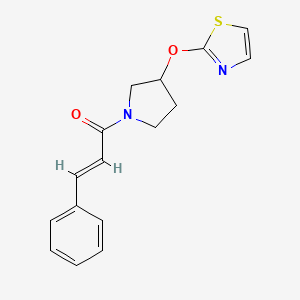

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as Thiazolyl Blue Tetrazolium Bromide (MTT), is a yellow tetrazolium salt widely used in biochemical and biological research. MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenases, which is an indicator of cell viability and proliferation.

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

One application involves the synthesis of thiazolo[3,2-a]pyridines through a multicomponent reaction, highlighting a method for preparing compounds with potential anticancer activity. This approach utilizes aromatic aldehydes and nitriles in the presence of Et3N under mild conditions, achieving high yields. The method's significance lies in its efficiency and the anticancer potential of the synthesized compounds across various cancer cell lines (Altug et al., 2011).

Anticancer Activity

The potential anticancer activity of compounds synthesized from related processes has been a significant focus. For instance, novel pyrimidine derivatives have been synthesized and screened for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited excellent anti-inflammatory activities compared to standard drugs, indicating their therapeutic potential (Bhat et al., 2014).

Catalytic Activity in Olefin Oxidation

Another application is the development of dioxidovanadium(V) complexes for catalyzing olefin oxidation. These complexes, containing thiazol-hydrazone NNN-donor ligands, demonstrate the potential for efficient olefin oxidation, indicating a pathway for synthesizing environmentally friendly catalysts (Ghorbanloo et al., 2017).

Biological Activity Evaluation

The synthesis and evaluation of biological activity of thiazole/benzothiazole fused pyranopyrimidine derivatives have also been explored. These derivatives were synthesized via a microwave-assisted method and evaluated for their antiproliferative activity against various cancer cell lines. The study highlights the selective cytotoxicity of these compounds, making them candidates for further investigation as anticancer agents (Nagaraju et al., 2020).

Antimicrobial Activity

Furthermore, the antimicrobial activity of novel sulfur-containing pyrazole-pyridine hybrids has been investigated. These compounds show promise against several bacterial and fungal strains, indicating their potential as new antimicrobial agents. The study also incorporates molecular docking to understand the binding modes of these molecules, offering insights into their mechanisms of action (Desai et al., 2022).

Propiedades

IUPAC Name |

(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAXDTCPFXMGSE-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2904435.png)

![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)

![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2904440.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)

![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)